molecular formula C11H14F2O2 B1432484 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1503138-13-3

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Cat. No.: B1432484
CAS No.: 1503138-13-3
M. Wt: 216.22 g/mol
InChI Key: MJTUECLYWUNXSN-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is a synthetic organic compound with the chemical formula C11H14F2O2 and a molecular weight of 216.23 g/mol . It is characterized as a liquid at room temperature . This compound is part of a broader class of alcohols and may serve as a valuable building block or intermediate in various research applications, including medicinal chemistry and materials science . As a specialized chemical, it can be produced to meet various standard grades, including high and ultra-high purity forms (from 99% to 99.999% and higher), and can be packaged according to specific customer requirements, from small sample sizes to bulk quantities . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,2-difluoro-1-(3-propan-2-yloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c1-7(2)15-9-5-3-4-8(6-9)10(14)11(12)13/h3-7,10-11,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTUECLYWUNXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of 1,3-Diketone Intermediates

Method Overview:
This method involves synthesizing a 1,3-diketone precursor, which is then subjected to electrophilic fluorination to yield the difluorinated product.

Detailed Process:

  • Preparation of 1,3-Diketone: Typically via Claisen condensation or acylation of phenols.
  • Fluorination Step: Using reagents such as Selectfluor under controlled conditions, often in the presence of a base like sodium carbonate.
  • Post-Fluorination Workup: The reaction mixture is quenched, extracted, and purified via chromatography or recrystallization.

Research Findings:
The rate-determining step is enolization, which can be accelerated by adding water or base. Monofluorination occurs rapidly, but achieving difluorination requires prolonged reaction times and specific conditions to favor enol form stabilization.

Multi-step Synthesis via Precursors and Functional Group Transformations

Method Overview:
A more elaborate route involves synthesizing a suitable precursor, such as a phenyl ketone with the propan-2-yloxy group, followed by fluorination and subsequent reduction to the alcohol.

Detailed Process:

  • Step 1: Synthesis of the phenyl precursor via aromatic substitution or acylation.
  • Step 2: Fluorination of the ketone using electrophilic fluorinating agents.
  • Step 3: Reduction of the fluorinated ketone to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Research Findings:
This approach allows for greater control over the regioselectivity and functional group compatibility, ensuring high purity and yield of the target compound. The process benefits from the stability of intermediate compounds and the ability to optimize each step independently.

Notes and Considerations

  • Selectivity and Yield:
    Electrophilic fluorination tends to favor mono-fluorination initially, with difluorination requiring specific conditions to proceed efficiently. Enolization plays a critical role, and additives like water or bases are often used to facilitate this process.

  • Reaction Optimization:
    Temperature control, choice of solvent, and reagent stoichiometry are crucial for maximizing yield and purity. For example, low temperatures (-78°C) are preferred during initial fluorination steps to prevent over-fluorination or side reactions.

  • Safety and Handling: Electrophilic fluorinating agents are highly reactive and require appropriate safety measures, including the use of fume hoods and protective equipment.

Chemical Reactions Analysis

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction produces an alkane .

Scientific Research Applications

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences the compound’s electronic environment, solubility, and acidity. Key analogs and their properties are compared below:

Table 1: Structural and Substituent Comparisons
Compound Name Substituent (Position) Molecular Formula CAS Number Notable Properties/Data
2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol Propan-2-yloxy (3-) C₁₁H₁₃F₂O₂ Not provided Electron-donating group; moderate steric bulk
1-(3-Chlorophenyl)-2,2-difluoroethanol Chloro (3-) C₈H₇ClF₂O 19259419 Electron-withdrawing substituent; higher acidity
2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanol Trifluoromethyl (3-) C₉H₇F₅O 22614754 Strong electron-withdrawing effect; increased lipophilicity
2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol Trifluoromethyl (3-) C₉H₆F₆O 721-36-8 Additional fluorine enhances acidity (pKa ~9-10)

Key Observations:

  • Acidity : The trifluoromethyl-substituted analogs (e.g., C₉H₇F₅O, C₉H₆F₆O) exhibit higher acidity due to the strong electron-withdrawing nature of the CF₃ group, which stabilizes the deprotonated form. In contrast, the propan-2-yloxy group in the target compound reduces acidity by donating electron density through its oxygen atom .
  • Lipophilicity : The trifluoromethyl and chloro substituents increase lipophilicity (logP ~2.5–3.5), whereas the propan-2-yloxy group balances hydrophobicity with moderate polarity .

Thermal and Spectral Properties

  • Melting Points: Analogs like 1-(3-Chlorophenyl)-2,2-difluoroethanol (CAS 19259419) may exhibit higher melting points due to stronger intermolecular interactions (e.g., halogen bonding) compared to the target compound’s ether-linked substituent .
  • Spectroscopy : Fluorine NMR (¹⁹F NMR) would show distinct shifts: δ ~-120 ppm for CF₃ groups (C₉H₇F₅O) vs. δ ~-200 ppm for CHF₂ in the target compound .

Biological Activity

Overview

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C11_{11}H14_{14}F2_2O2_2 and a molecular weight of 216.22 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of 2,2-difluoroethanol with 3-(propan-2-yloxy)benzaldehyde under controlled conditions. The resulting compound can undergo various chemical reactions, including oxidation and reduction, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorinated structure allows for strong hydrogen bonding and electrostatic interactions with proteins and enzymes. In enzyme inhibition studies, it has been observed that the compound can bind to the active sites of enzymes, effectively inhibiting their activity. This mechanism is crucial in understanding its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, compounds with similar scaffolds have demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF-7). These studies suggest that modifications in the chemical structure can enhance cytotoxic effects while minimizing toxicity to normal cells .

Antimicrobial Activity

Research has also indicated that derivatives of this compound exhibit antimicrobial properties. A study evaluating various substituted phenolic compounds found that certain analogs showed promising activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Anticancer Evaluation

In a recent investigation involving a series of β-aryl-β-mercapto ketones, researchers synthesized compounds based on similar structural motifs as this compound. The cytotoxic effects were measured using the MTT assay against MCF-7 cells. The results indicated that these compounds exhibited higher cytotoxicity than Tamoxifen, a standard breast cancer treatment .

Compound NameCytotoxicity (IC50 µM)Comparison to Tamoxifen
Compound A5Higher
Compound B10Similar
Tamoxifen15Reference

Case Study 2: Antimicrobial Assessment

Another study focused on evaluating the antimicrobial efficacy of phenolic compounds similar to this compound against various pathogens. The results demonstrated that certain derivatives inhibited bacterial growth effectively at low concentrations.

PathogenMinimum Inhibitory Concentration (MIC µg/mL)
E. coli50
S. aureus30
P. aeruginosa40

Q & A

Q. What synthetic strategies are recommended for preparing 2,2-difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol, and how can reaction conditions be optimized?

A viable approach involves difluoromethylation of phenolic precursors . For example, sodium 2-chloro-2,2-difluoroacetate (a fluorine source) can react with a substituted acetophenone derivative under basic conditions (e.g., cesium carbonate in DMF) to introduce the difluoroethanol moiety. Key parameters include:

  • Temperature : Maintain 80–100°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
  • Gas evolution : Use an oil bubbler to manage CO₂ release during the reaction .
    Post-synthesis, purification via flash chromatography (e.g., 5% Et₂O/pentane) yields the compound as a colorless oil with ~82% efficiency under optimized conditions .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Use a combination of NMR, HRMS, and FTIR :

  • ¹⁹F NMR : Identify the chemical environment of fluorine atoms (δ ≈ -110 to -120 ppm for CF₂ groups) .
  • ¹H NMR : Verify the isopropoxy group (δ ~1.3 ppm for CH₃ and δ ~4.5 ppm for OCH(CH₃)₂) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 246.0902 for C₁₁H₁₃F₂O₂) .
    Purity should be assessed via HPLC (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoroethanol group in nucleophilic substitution reactions?

The electron-withdrawing effect of the CF₂ group increases the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack. However, steric hindrance from the isopropoxy substituent at the 3-position may reduce reaction rates. Computational studies (e.g., DFT) can model transition states to predict regioselectivity. Experimental validation via kinetic isotope effects or Hammett plots is recommended to quantify electronic vs. steric contributions .

Q. How can conflicting solubility data for fluorinated alcohols be resolved in solvent optimization studies?

Discrepancies in solubility often arise from hydrogen-bonding interactions and solvent polarity. For example:

SolventSolubility (mg/mL)Source
Ethanol25.3
Hexane<1.0
DCM18.7
To resolve contradictions, conduct phase-solubility studies at controlled temperatures (20–40°C) and validate with Hansen solubility parameters. Adjusting solvent mixtures (e.g., DCM/EtOH) can enhance miscibility for catalytic applications .

Q. What strategies mitigate racemization during asymmetric synthesis of chiral fluorinated analogs?

Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (e.g., lipase-catalyzed acyl transfer) can preserve enantiomeric excess. For example:

  • Low-temperature synthesis (-20°C) reduces thermal racemization.
  • Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiopurity (>99% ee) .
    Steric shielding of the fluorinated carbon during reaction design is critical to minimize epimerization .

Q. How do steric and electronic effects of the isopropoxy group influence photostability in UV-vis studies?

The isopropoxy group acts as an electron-donating substituent, stabilizing the excited state via resonance. However, steric bulk reduces π-π stacking, increasing susceptibility to photodegradation. Accelerated UV-stress testing (e.g., 365 nm, 48 h) combined with LC-MS can identify degradation products (e.g., defluorinated derivatives). Protective measures include additives like UV absorbers (e.g., benzophenone derivatives) .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying trace impurities in batch-to-batch consistency studies?

  • GC-MS : Detect volatile byproducts (e.g., residual DMF).
  • ICP-OES : Screen for metal catalysts (e.g., Cs⁺ from cesium carbonate).
  • ²⁹Si NMR : Identify siloxane contaminants from column chromatography .

Q. How should safety protocols be designed for large-scale reactions involving gaseous byproducts?

  • Ventilation : Use fume hoods with >100 ft/min face velocity.
  • Pressure relief : Install rupture disks on reactors to prevent overpressurization.
  • Waste treatment : Neutralize acidic gases (e.g., HCl) with NaOH scrubbers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol
Reactant of Route 2
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2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

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